molecular formula C17H15FN4OS B7646416 N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide

Cat. No. B7646416
M. Wt: 342.4 g/mol
InChI Key: JCAYRAWBBVXLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies and has the potential to be used in the development of new therapies for various diseases.

Mechanism of Action

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide A works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell growth. By inhibiting NF-κB activity, this compound A is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for precise targeting of the protein and reduces the risk of off-target effects. However, one limitation of using this compound A is its relatively low potency compared to other NF-κB inhibitors.

Future Directions

There are several future directions for research on N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide A. One potential direction is the development of more potent derivatives of the compound that can be used in clinical trials. Additionally, further studies are needed to determine the efficacy of this compound A in various disease models and to investigate its potential use in combination with other therapies. Finally, more research is needed to fully understand the mechanism of action of this compound A and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide A involves a multi-step process that starts with the reaction of 2-bromo-5-fluorobenzene with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The resulting compound is then reacted with 2-pyridinethiol in the presence of a base to yield this compound A.

Scientific Research Applications

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide A has been studied for its potential use in various scientific research applications, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound A has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-12-10-15(22(21-12)14-7-3-2-6-13(14)18)20-16(23)11-24-17-8-4-5-9-19-17/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAYRAWBBVXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSC2=CC=CC=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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